1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
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Overview
Description
1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is an organic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with hydrazine to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene or pyrazole derivatives.
Scientific Research Applications
1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anti-inflammatory and antitumor activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-pyrazol-4-yl)ethanone
- 1-(1H-thieno[2,3-c]pyrazol-5-yl)ethanone
- 1-(1H-thieno[3,4-c]pyrazol-5-yl)ethanone
Uniqueness
1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is unique due to its specific ring fusion pattern, which can result in distinct biological activities compared to other thienopyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C7H6N2OS/c1-4(10)6-2-5-7(11-6)3-8-9-5/h2-3H,1H3,(H,8,9) |
InChI Key |
FKZQPDYCGUYYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=NN2 |
Origin of Product |
United States |
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